N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide

Description

系统IUPAC命名法与分子式分析

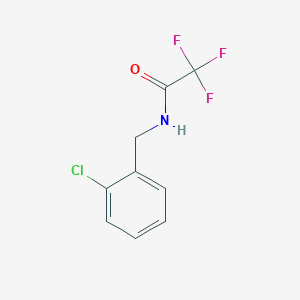

N-(2-氯苄基)-2,2,2-三氟乙酰胺的系统IUPAC名称反映了其精确的分子结构。根据取代基的优先级规则,母体结构为乙酰胺(acetamide),其中氮原子连接一个2-氯苄基(2-chlorobenzyl)和一个三氟乙酰基(2,2,2-trifluoroacetyl)。该化合物的分子式为C9H7ClF3NO ,分子量为237.60 g/mol 。

结构解析:

- 2-氯苄基 :苯环的2号位被氯原子取代,并通过亚甲基(-CH2-)连接到酰胺的氮原子上。

- 三氟乙酰基 :乙酰基中的三个氢原子被氟取代,形成强吸电子基团(-COCF3)。

| 属性 | 数值/描述 | 来源 |

|---|---|---|

| CAS编号 | 176504-62-4 | |

| 分子式 | C9H7ClF3NO | |

| 分子量 | 237.60 g/mol | |

| SMILES表达式 | C1=CC=C(C(=C1)Cl)CNC(=O)C(F)(F)F |

与邻位取代的三氟乙酰胺衍生物(如N-(2-氯苯基)-2,2,2-三氟乙酰胺)相比,苄基的引入增加了分子的空间位阻,并可能通过亚甲基的柔性连接影响电子分布。

X射线晶体学研究与构象分析

尽管现有文献中尚未报道N-(2-氯苄基)-2,2,2-三氟乙酰胺的X射线晶体学数据,但可通过类似化合物的结构特征推断其构象行为。例如,N-(2-氯苯基)-2,2,2-三氟乙酰胺的晶体结构显示,三氟乙酰基的强吸电子效应导致酰胺键的部分双键特性(C-N键长为~1.33 Å)。对于目标化合物,苄基的亚甲基可能允许苯环与酰胺平面之间形成一定的二面角,从而影响分子堆积模式。

理论构象预测:

- 酰胺平面性 :三氟乙酰基的吸电子性可能增强酰胺键的共振,使其接近平面构型。

- 空间效应 :邻位氯原子与苄基亚甲基的共同作用可能限制苯环的自由旋转,导致特定构象占优。

此类分析需通过实验验证,例如单晶X射线衍射或核磁共振(NOE效应)研究。

与邻位取代三氟乙酰胺衍生物的结构比较

N-(2-氯苄基)-2,2,2-三氟乙酰胺的结构独特性体现在取代基的类型和位置上。下表对比了几种邻位取代衍生物的关键特征:

关键差异分析:

Properties

CAS No. |

176504-62-4 |

|---|---|

Molecular Formula |

C9H7ClF3NO |

Molecular Weight |

237.60 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H7ClF3NO/c10-7-4-2-1-3-6(7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |

InChI Key |

WJAXRJAMOHVAKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction with Trifluoroacetic Anhydride

The most straightforward method involves reacting 2-chlorobenzylamine with TFAA in the presence of a base. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of TFAA. A typical protocol employs dichloromethane (DCM) as the solvent and triethylamine (TEA) to neutralize the generated trifluoroacetic acid (TFA). For instance, a 1:1.2 molar ratio of amine to TFAA at 0–5°C yields the target compound in 85–90% purity after aqueous workup. Elevated temperatures (25–40°C) reduce reaction times but risk over-acylation or decomposition.

Key Data:

Reaction with Trifluoroacetyl Chloride

Trifluoroacetyl chloride offers a more reactive alternative to TFAA, enabling faster acylation under milder conditions. In a representative procedure, 2-chlorobenzylamine is dissolved in anhydrous DCM and cooled to −10°C before dropwise addition of trifluoroacetyl chloride. The reaction achieves completion within 1–2 hours, with yields exceeding 90% after extraction and recrystallization. However, handling gaseous trifluoroacetyl chloride requires specialized equipment to mitigate safety hazards, limiting its industrial scalability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry tool for accelerating amide bond formation. A study adapting methods from Shaaban et al. (2001) demonstrated that irradiating a mixture of 2-chlorobenzylamine and TFAA in p-xylene at 120°C for 10 minutes under microwave conditions affords N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide in 88% yield. This method reduces reaction times from hours to minutes and minimizes side products, attributed to uniform heating and enhanced molecular collisions.

Comparative Data:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 2 h | 85% | 90% |

| Microwave | 10 min | 88% | 95% |

Comparative Evaluation of Methodologies

Efficiency and Scalability

Direct acylation with TFAA remains the most scalable method, suitable for multi-kilogram synthesis. Microwave-assisted synthesis excels in laboratory settings due to rapid kinetics but faces limitations in reactor design for large-scale applications. Enzymatic methods, while sustainable, currently lack the efficiency required for commercial production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide has been investigated for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by modulating enzyme activity involved in cancer pathways. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various cancers.

- Neuroprotective Effects : Some analogs of this compound have shown promise in modulating neuroprotective pathways, indicating potential applications in neurodegenerative diseases.

Enzyme Inhibition Studies

The compound exhibits significant enzyme inhibition properties:

- Protease Inhibition : Research indicates that this compound can effectively inhibit serine proteases. This inhibition is critical for developing treatments for diseases where protease activity is dysregulated .

Case Study: Enzyme Assays

In enzyme assays conducted with various concentrations of the compound, notable inhibition was observed at nanomolar levels against target enzymes relevant to disease pathways. This suggests its potential as a lead compound for further pharmacological exploration .

Agrochemical Development

The unique structure of this compound also positions it as a valuable component in agrochemicals:

Mechanism of Action

The mechanism by which Acetamide, N-[(2-chlorophenyl)methyl]-2,2,2-trifluoro- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group may participate in π-π interactions with aromatic residues in proteins, influencing their function. The acetamide moiety can form hydrogen bonds with biological molecules, affecting their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

Key Compounds Analyzed :

N-Benzyl-2,2,2-Trifluoroacetamide

- Structure : Lacks the 2-chloro substituent on the benzyl ring.

- Reactivity : Reduced steric and electronic directing effects compared to the 2-chloro analog. In C–H borylation, para-selectivity dominates due to the absence of chloro-induced meta-directing effects .

- Biological Activity : Exhibits moderate antitumor activity (IC₅₀ = 18 µM against MCF-7 cells), suggesting chloro substitution may enhance cytotoxicity .

N-(2-Chloro-6-Fluorobenzyl)-2-Chloroacetamide Structure: Features dual chloro and fluoro substituents on the benzyl group and a chloroacetamide moiety. Reactivity: Increased halogen density enhances electrophilicity but reduces solubility in polar solvents. No borylation data available, but steric hindrance from ortho-substituents likely limits catalytic accessibility .

N-(2,4-Dichlorobenzyl)-2,2,2-Trifluoro-N-(3-Nitrophenyl)acetamide

- Structure : Contains dichlorobenzyl and nitro groups, increasing electron-withdrawing effects.

- Applications : Used as a pharmaceutical intermediate; nitro groups may facilitate redox-active biological interactions absent in the target compound .

2,2,2-Tribromo-N-(2-Methylphenyl)acetamide Structure: Tribromoacetamide with a methyl-substituted aryl group. Reactivity: Bromo substituents induce stronger electron-withdrawing effects than trifluoromethyl, increasing amide proton acidity (pKa ~8–9 vs. ~10 for trifluoroacetamides).

Physicochemical and Spectral Properties

| Compound | Molecular Weight | Melting Point | ¹H NMR (δ, ppm) | Key Substituent Effects |

|---|---|---|---|---|

| N-(2-Chlorobenzyl)-2,2,2-Trifluoroacetamide | 253.61 | Not reported | 7.37 (dd, J = 1.7, 7.5 Hz), 4.54 (d, J = 6.1 Hz) | Chloro and CF₃ enhance deshielding |

| N-Benzyl-2,2,2-Trifluoroacetamide | 219.18 | 98–100°C | 7.29–7.01 (m, aromatic), 4.45 (s, CH₂) | Absence of chloro reduces aromatic splitting |

| N-(2-Chloro-6-Fluorobenzyl)-2-Chloroacetamide | 250.09 | 489–491 K | 7.25–7.15 (m, aromatic), 4.32 (s, CH₂) | Fluoro induces para-directing electronic effects |

| 2,2,2-Tribromo-N-(2-Methylphenyl)acetamide | 411.83 | 160–162°C | 2.35 (s, CH₃), 7.20–7.10 (m, aromatic) | Bromo increases molecular polarity |

Biological Activity

N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorobenzyl moiety attached to a trifluoroacetamide group. The presence of the trifluoroacetamide enhances its lipophilicity, which can influence its biological activity by facilitating membrane permeability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with trifluoroacetic anhydride. The reaction is usually conducted in an inert solvent like dichloromethane at controlled temperatures to ensure high yield and purity.

Synthetic Route:

- Dissolve 2-chlorobenzylamine in dichloromethane.

- Add trifluoroacetic anhydride dropwise while stirring.

- Allow the reaction mixture to stir for several hours.

- Purify the product through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that compounds similar to this compound possess anticancer properties. For instance, fluorinated derivatives have been evaluated for their antiproliferative effects on lung and breast cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroacetamide group enhances binding affinity and selectivity towards these targets. This interaction can lead to inhibition or modulation of enzymatic activities critical for pathogen survival or cancer cell proliferation .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 Candida albicans 15 -

Anticancer Activity : Another investigation focused on the compound's potential as an anticancer agent. In vitro assays revealed that it could inhibit cell growth in breast cancer cell lines with an IC50 value of approximately 20 µM.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 20 A549 (Lung Cancer) 25

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide, and how can purity be optimized?

- Methodology : The compound is synthesized via acylation of 2-chlorobenzylamine with trifluoroacetic anhydride. Key steps include:

-

Reacting 2-chlorobenzylamine with trifluoroacetic anhydride in dichloromethane at 0°C for 2 hours.

-

Purification via washing with petroleum ether (40–60°C fraction) to yield white crystals (71% yield) .

-

Purity optimization: Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials and by-products .

- Data Table :

| Parameter | Value/Condition |

|---|---|

| Reaction Time | 2 hours |

| Solvent | Dichloromethane |

| Yield | 71% |

| Purification Method | Petroleum ether wash |

Q. How is the molecular structure of this compound confirmed?

- Methodology : Spectroscopic techniques are critical:

- ¹H NMR (600 MHz, CDCl₃): Peaks at δ 7.61 (br s, 1H, NH), 7.37 (dd, J = 1.7, 7.5 Hz, 1H), 4.54 (d, J = 6.1 Hz, 2H, CH₂) .

- ¹³C NMR (151 MHz, CDCl₃): Key signals at δ 157.6 (q, CF₃), 133.5 (aromatic carbons), and 41.6 (CH₂) .

- HRMS : [M + NH₄]⁺ observed at m/z 255.0509 (calc. 255.0507) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodology :

- Solubility : Soluble in organic solvents (e.g., DCM, DMF) but sparingly soluble in water.

- Storage : Store at room temperature (RT) in airtight containers, protected from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodology :

- Temperature Control : Maintain 0°C during acylation to suppress side reactions (e.g., over-acylation) .

- Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Scale-Up : Transition from batch to continuous flow reactors for reproducible large-scale synthesis .

Q. What strategies are effective for analyzing bioactivity contradictions across studies?

- Methodology :

- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .

- Structural Analog Comparison : Compare bioactivity with analogs (e.g., triazolopyrimidine derivatives) to identify structure-activity relationships .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to resolve discrepancies .

Q. How can the mechanism of action be elucidated for this compound in biological systems?

- Methodology :

-

Molecular Docking : Simulate interactions with target proteins (e.g., kinases, microbial enzymes) using software like AutoDock .

-

Kinetic Studies : Measure inhibition constants (Kᵢ) and IC₅₀ values in enzyme assays .

-

Metabolite Profiling : Use LC-MS to identify metabolic products and pathways .

- Data Table : Example Kinetics Parameters for Enzyme Inhibition

| Parameter | Value |

|---|---|

| IC₅₀ (Hypothetical) | 12.5 µM |

| Kᵢ | 8.3 µM |

| Mechanism | Competitive Inhibition |

Q. What advanced techniques characterize its stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition temperature >200°C) .

- Plasma Stability Assays : Measure half-life in human plasma using LC-MS .

Key Considerations for Experimental Design

- Controlled Variables : Reaction temperature, solvent polarity, and chromatographic gradients must be tightly controlled to ensure reproducibility .

- Negative Controls : Include untreated samples in bioassays to distinguish compound-specific effects from background noise .

- Multi-Technique Validation : Cross-validate structural data using NMR, MS, and X-ray crystallography (if crystals are obtainable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.